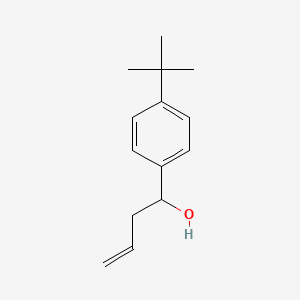

4-(4-tert-Butylphenyl)-1-buten-4-ol

Description

Structural Significance and Synthetic Potential of the Buten-4-ol Moiety

The buten-4-ol group, also known as a homoallylic alcohol, is a key functional group in organic synthesis. These structures are particularly valuable as intermediates in the construction of polyketide natural products. The hydroxyl and alkene groups can undergo a wide range of chemical reactions, making them versatile synthons.

The synthetic utility of homoallylic alcohols stems from their ability to be transformed into various other functional groups. For instance, the double bond can be subjected to reactions such as epoxidation, dihydroxylation, or ozonolysis to introduce new functionalities. The alcohol group can be oxidized to a ketone, or it can be used as a handle for further carbon-carbon bond-forming reactions. The interplay between the hydroxyl and alkene groups allows for stereocontrolled reactions, which is crucial in the synthesis of chiral molecules.

A variety of methods have been developed for the synthesis of homoallylic alcohols, including the allylation of aldehydes and ketones. researchgate.net These methods often involve the use of organometallic reagents, such as allylboronates or allylstannanes, which add to a carbonyl compound. researchgate.net Recent advancements have focused on developing more efficient and environmentally friendly catalytic methods for these transformations. nih.govrsc.org

Role of the 4-tert-Butylphenyl Group in Chemical Design and Reactivity

The 4-tert-butylphenyl group is a common substituent in organic and medicinal chemistry. The tert-butyl group is a bulky substituent that can influence the steric environment around the reactive centers of the molecule. This steric hindrance can direct the regioselectivity and stereoselectivity of reactions, a crucial aspect in the synthesis of complex target molecules.

In addition to its steric influence, the tert-butyl group can also affect the electronic properties of the aromatic ring. It is an electron-donating group, which can influence the reactivity of the phenyl ring in electrophilic aromatic substitution reactions.

The 4-tert-butylphenyl group is also used to improve the physicochemical properties of molecules, such as their solubility and lipophilicity. In the context of materials science, the 4-tert-butylphenol (B1678320), a related compound, is used in the production of epoxy resins, polycarbonates, and phenolic resins. wikipedia.orgvinatiorganics.com It acts as a chain terminator to control the molecular weight of polymers. wikipedia.org

Overview of Current Research Trajectories and Gaps for the Compound

Current research involving homoallylic alcohols like 4-(4-tert-butylphenyl)-1-buten-4-ol is focused on the development of new and improved synthetic methods. A significant area of investigation is the development of catalytic and enantioselective methods for their synthesis. nih.gov This would allow for the preparation of chiral homoallylic alcohols, which are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Another area of active research is the use of homoallylic alcohols as precursors for the synthesis of other valuable organic compounds. For example, they can be used in ring-closing metathesis reactions to form cyclic ethers or in tandem reactions to construct complex molecular architectures.

While much research has been conducted on the synthesis and reactions of homoallylic alcohols in general, there are still gaps in the understanding of the specific reactivity of this compound. More detailed studies on its reaction kinetics, mechanistic pathways, and the influence of the 4-tert-butylphenyl group on its reactivity would be beneficial. Furthermore, exploring the potential applications of this specific compound in areas such as materials science or medicinal chemistry could open up new avenues of research.

Interactive Data Tables

Below are interactive data tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C14H20O | 204.31 |

| 4-tert-Butylphenol | 98-54-4 | C10H14O | 150.22 |

| 3-Buten-1-ol | 627-27-0 | C4H8O | 72.11 |

| 4-Phenyl-1-buten-4-ol | 936-58-3 | C10H12O | 148.20 |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h5,7-10,13,15H,1,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOICJKDUNFMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Tert Butylphenyl 1 Buten 4 Ol and Its Analogs

Traditional Approaches to Constructing the Carbon Skeleton

The fundamental structure of 4-(4-tert-Butylphenyl)-1-buten-4-ol is characterized by a carbon skeleton that includes a tertiary alcohol and a vinyl group. Traditional methods for constructing such frameworks often rely on the Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds. numberanalytics.comlabcompare.com

A common and direct approach involves the reaction of a Grignard reagent with a suitable ketone. pearson.com For the synthesis of this compound, this would typically involve the addition of an allylmagnesium halide (e.g., allylmagnesium bromide) to 4-tert-butylacetophenone. The nucleophilic allyl group attacks the electrophilic carbonyl carbon of the ketone, and subsequent aqueous workup yields the desired tertiary alcohol.

An alternative, though less direct, traditional method is the Wittig reaction or the Horner-Wadsworth-Emmons olefination to first create the butenyl side chain, followed by other functional group manipulations. organic-chemistry.orgyoutube.com For instance, a Wittig reagent could be used to introduce the double bond, followed by a separate step to introduce the hydroxyl group. However, the Grignard reaction is generally more direct for this specific target molecule.

Principles of Green Chemistry in Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations of atom economy, the use of sustainable materials, and the application of energy-efficient reaction conditions. rsc.org

Atom Economy and Step Efficiency

Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. scranton.edu In the context of synthesizing this compound via the Grignard reaction, the atom economy is relatively high as the majority of the atoms from the 4-tert-butylacetophenone and the allyl Grignard reagent are incorporated into the product. The main byproduct is a magnesium salt.

Step efficiency refers to the number of synthetic steps required to produce the target molecule. A one-pot synthesis, where multiple reactions occur in the same flask, is highly step-efficient. organic-chemistry.org The Grignard synthesis of this compound is a one-step process for the key bond formation, making it step-efficient. organic-chemistry.org Nickel-catalyzed direct coupling of alkynes and methanol (B129727) has also been explored as a highly atom-, step-, and redox-economic approach for synthesizing allylic alcohols. rsc.org

Utilization of Sustainable Solvents and Solvent-Free Conditions

Traditional Grignard reactions often utilize solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which have associated environmental and safety concerns. beyondbenign.org Green chemistry encourages the use of more sustainable alternatives. numberanalytics.com Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, is a viable and often superior solvent for Grignard reactions. rsc.orgrsc.org It is less prone to peroxide formation and is immiscible with water, which can simplify the work-up process. rsc.org Another greener solvent alternative that has been explored is cyclopentyl methyl ether (CPME). rsc.org

Solvent-free reaction conditions represent an even greener approach. A mechanochemical method using a ball-milling technique has been developed for Grignard reagent synthesis, significantly reducing the amount of organic solvent required. labcompare.com This method not only minimizes solvent waste but can also simplify the process by not requiring strict exclusion of moisture and oxygen. labcompare.com

| Solvent System | Sustainability Aspect | Reference |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less hazardous than THF. | rsc.orgrsc.org |

| Cyclopentyl methyl ether (CPME) | Promoted as a green solvent alternative. | rsc.org |

| Ball-milling (Solvent-free) | Drastically reduces the need for organic solvents. | labcompare.com |

Microwave-Assisted and Alternative Energy Input Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. arkat-usa.orgrsc.org This technique can be applied to various organic transformations, including the synthesis of heterocyclic compounds and even the direct conversion of methane (B114726) to butene. arkat-usa.orgnih.gov While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the principles can be extended to the Grignard reaction or other synthetic routes. Microwave heating can accelerate the condensation of carbonyl compounds, which is a key step in many synthetic pathways. organic-chemistry.org

Alternative energy inputs, such as electrochemistry, also offer greener synthetic routes. Electrochemical methods can facilitate C-O bond cleavage in alcohols, which could be relevant in alternative synthetic designs for allylic alcohols. researchgate.net

Stereoselective and Enantioselective Synthesis Strategies

Since this compound contains a stereocenter at the carbinol carbon, the synthesis of a single enantiomer requires stereoselective or enantioselective methods. Chiral tertiary allylic alcohols are valuable building blocks in organic synthesis, but their enantioselective preparation is challenging. nih.govdoi.org

Several strategies have been developed for the asymmetric synthesis of tertiary allylic alcohols:

Catalytic Asymmetric Addition to Ketones: This is the most direct approach, involving the addition of a nucleophile to a prochiral ketone in the presence of a chiral catalyst. For instance, the asymmetric addition of organomagnesium reagents to ketones can be achieved with high enantioselectivity using rationally designed chiral ligands. nih.gov Similarly, asymmetric vinylation of ketones using vinylaluminum reagents catalyzed by chiral titanium complexes can produce tertiary allylic alcohols with excellent enantioselectivity. organic-chemistry.org

Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture of the tertiary allylic alcohol, leaving the other enantiomer unreacted and thus enriched. Chiral phosphoric acid-catalyzed kinetic resolution has been successfully used for tertiary allylic alcohols. acs.org

Enantioselective Epoxidation: While the Sharpless asymmetric epoxidation is not effective for tertiary allylic alcohols, other methods have been developed. doi.org For example, enantioselective epoxidation using chiral dihydroperoxides or Hf(IV)-bishydroxamic acid complexes can provide enantioenriched epoxy alcohols, which can then be converted to the desired diols or other derivatives. doi.orgscispace.com

Catalytic Asymmetric Rearrangements: The catalytic asymmetric Meisenheimer rearrangement has been shown to be an efficient method for producing acyclic tertiary allylic alcohols with high enantioselectivity. nih.gov

| Strategy | Description | Key Features | Reference |

| Catalytic Asymmetric Addition | Chiral catalyst directs the addition of a nucleophile to a ketone. | Direct synthesis of chiral product. | nih.govorganic-chemistry.org |

| Kinetic Resolution | One enantiomer of a racemic alcohol is selectively reacted. | Separates enantiomers from a racemic mixture. | acs.org |

| Enantioselective Epoxidation | Asymmetric epoxidation of the double bond followed by ring-opening. | Provides access to chiral epoxy alcohol intermediates. | doi.orgscispace.com |

| Asymmetric Rearrangement | A chiral catalyst induces a stereospecific rearrangement. | Can overcome challenges of steric similarity. | nih.gov |

Chemical Reactivity and Transformation Studies of 4 4 Tert Butylphenyl 1 Buten 4 Ol

Reactions Involving the Buten-4-ol Functionality

The buten-4-ol moiety is the site of most of the key chemical transformations for this compound, involving reactions of both the carbon-carbon double bond and the hydroxyl group.

Alkene Functionalization Reactions

The terminal double bond in 4-(4-tert-butylphenyl)-1-buten-4-ol is susceptible to a variety of addition reactions, allowing for the introduction of new functional groups at the C1 and C2 positions.

Hydrofunctionalization reactions represent a class of atom-economical transformations that introduce hydrogen and another heteroatom-containing group across the double bond.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the alkene. While specific studies on this compound are not prevalent, the hydrosilylation of styrenes and other functionalized alkenes is well-documented, typically proceeding in the presence of transition metal catalysts. mdpi.com For instance, rhenium-based catalysts have been shown to be active for the hydrosilylation of styrenes, leading to silylated alkanes. mdpi.com Similarly, copper(I) catalysts bearing N-heterocyclic carbene (NHC) ligands are effective for the hydrosilylation of α,β-unsaturated carbonyl compounds, selectively yielding allylic alcohols. organic-chemistry.org Based on the reactivity of analogous compounds, it is anticipated that this compound would undergo hydrosilylation to yield silyl-functionalized derivatives, with the regioselectivity being dependent on the choice of catalyst and silane.

Hydroamination: The addition of an N-H bond across the double bond can be achieved using transition metal catalysts. This reaction provides a direct route to amines. Late transition metal-catalyzed hydroamination of terminal alkenes, such as the structurally similar 4-phenyl-1-butene, typically yields anti-Markovnikov products. This regioselectivity is driven by the catalyst coordinating to the less sterically hindered terminal carbon of the alkene.

Hydroboration-Oxidation: This two-step process is a cornerstone of synthetic organic chemistry for the anti-Markovnikov hydration of alkenes. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The reaction of this compound with a borane reagent like borane-tetrahydrofuran complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN) would result in the formation of a trialkylborane intermediate. chemistrysteps.commasterorganicchemistry.com In this step, the boron atom adds to the terminal carbon (C1) and a hydride adds to the adjacent carbon (C2). chemistrysteps.com Subsequent oxidation of the intermediate with hydrogen peroxide in a basic medium replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding 4-(4-tert-butylphenyl)butane-1,4-diol. wikipedia.org The hydroboration of the closely related substrate, 4-phenyl-1-butene, has been studied, confirming the expected regioselectivity. rit.edu Rhodium-catalyzed hydroboration can also be employed, often influencing the regioselectivity of the transformation. nih.govacs.orgsemanticscholar.orgwikipedia.orgcore.ac.uk

| Reaction | Typical Reagents | Catalyst | Expected Product | Key Feature |

|---|---|---|---|---|

| Hydrosilylation | Hydrosilane (e.g., HSi(OEt)₃) | Rhenium or Copper complexes mdpi.comorganic-chemistry.org | 1-Silyl-4-(4-tert-butylphenyl)butan-4-ol | Formation of a C-Si bond |

| Hydroamination | Amine (e.g., R₂NH) | Late Transition Metals (e.g., Rh, Ir) | 1-Amino-4-(4-tert-butylphenyl)butan-4-ol | Anti-Markovnikov addition of N-H |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH wikipedia.orgchemistrysteps.com | None (or Rhodium complexes) rit.eduwikipedia.org | 4-(4-tert-Butylphenyl)butane-1,4-diol | Anti-Markovnikov hydration of the alkene wikipedia.org |

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The alkene functionality in this compound can participate as a 2π-electron component in these transformations. The [2+2+2] cycloaddition, typically catalyzed by transition metals like nickel or rhodium, combines three unsaturated components—such as two alkynes and an alkene—to form a six-membered ring. thieme-connect.comresearchgate.net While direct participation of this compound in a [2+2+2] cycloaddition with two alkyne molecules would be challenging, derivatization of the substrate into an enyne (an entity containing both a double and a triple bond) could facilitate this transformation. Nickel-catalyzed [2+2+2] cycloadditions of 1,6-enynes with arynes have been reported to produce complex tricyclic scaffolds stereoselectively. thieme-connect.com Similarly, nickel catalysis has been employed for the intermolecular [2+2] cycloaddition of conjugated enynes with alkenes. acs.orgacs.org These examples highlight the potential of the butenol (B1619263) backbone to be incorporated into complex ring systems via cycloaddition strategies after suitable functionalization.

| Reaction Type | Reactant Type | Catalyst Example | Potential Product Class | Reference Finding |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Enyne + Aryne | Nickel(0) complex thieme-connect.com | Tricyclic aromatic compounds | Stereoselective formation of trans-products is observed. thieme-connect.com |

| [2+2] Cycloaddition | Conjugated Enyne + Alkene | Ni(cod)₂ / IPr acs.org | Cyclobutene derivatives | Reaction proceeds with high chemo- and regioselectivity. acs.org |

Transformations of the Hydroxyl Group

The secondary hydroxyl group is a key site for derivatization and can also participate in rearrangement reactions.

Allylic alcohols can undergo isomerization to form the corresponding carbonyl compounds. This transformation is often catalyzed by transition metal complexes, particularly those of ruthenium. nih.govacs.orgresearchgate.netrsc.orgnih.gov In the case of this compound, a 1,3-hydride shift would convert the allylic alcohol into the saturated ketone, 4-(4-tert-butylphenyl)butan-2-one. This redox isomerization process is atom-economical and can be performed under mild conditions. researchgate.netnih.gov For example, ruthenium(II) complexes have been shown to be highly efficient catalysts for a tandem process involving the initial isomerization of an allylic alcohol to a ketone, followed by the transfer hydrogenation of the ketone to the saturated alcohol using isopropanol as the hydrogen source. rsc.org

| Catalyst System | Product | Key Transformation | Reference Finding |

|---|---|---|---|

| [{Ru(p-cymene)Cl₂}₂] / α-amino acid hydroxyamide ligand nih.gov | 4-(4-tert-Butylphenyl)butan-2-ol | Tandem Isomerization/Asymmetric Transfer Hydrogenation | Converts racemic allylic alcohols to enantiomerically enriched saturated alcohols. nih.gov |

| [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂] / Cs₂CO₃ rsc.org | 4-(4-tert-Butylphenyl)butan-2-ol | Tandem Isomerization/Transfer Hydrogenation | Efficient reduction of the C=C bond via a carbonyl intermediate. rsc.org |

| Ru(III) complex / Base acs.org | Ketone (via 1,3-aryl migration) | 1,3-Aryl Redox Isomerization | A novel pathway involving C(sp³)–C(aryl) bond cleavage. acs.org |

The hydroxyl group of this compound can be readily converted into ethers and esters through standard synthetic methods, allowing for the modification of the compound's physical and chemical properties.

Etherification: The formation of an ether involves replacing the hydroxyl proton with an alkyl or aryl group. For example, methylation could be achieved using a base such as sodium hydride followed by an electrophile like methyl iodide to yield 4-(4-tert-butylphenyl)-4-methoxy-1-butene. The synthesis of tert-butyl ethers from alcohols is another common protective strategy, which can be accomplished under solvent-free conditions using catalysts like erbium triflate. organic-chemistry.org

Esterification: Esters are typically synthesized by reacting the alcohol with a carboxylic acid (Fischer esterification), an acid chloride, or a carboxylic anhydride. For instance, reaction of this compound with acetyl chloride in the presence of a base like pyridine would yield the corresponding acetate ester, 4-(4-tert-butylphenyl)-1-buten-4-yl acetate. This reaction is generally high-yielding and provides a straightforward method for protecting the hydroxyl group or for introducing new functionalities.

Reactions Involving the 4-tert-Butylphenyl Moiety

The 4-tert-butylphenyl group is a substituted aromatic ring that can undergo various transformations common to arenes. The presence of the bulky tert-butyl group and the buten-4-ol side chain influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a fundamental reaction class for arenes, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituents already present on the ring dictate the position of the incoming electrophile and the reaction rate. The 4-tert-butylphenyl group in the title compound contains two substituents relative to the benzene ring: the tert-butyl group and the 1-hydroxybut-3-enyl side chain. Both are alkyl groups and are therefore considered activating, ortho-para directors. stackexchange.com

However, the large steric bulk of the tert-butyl group significantly hinders attack at the ortho positions (positions 3 and 5). wikipedia.orgmasterorganicchemistry.com Consequently, electrophilic substitution on tert-butylbenzene derivatives predominantly yields the para-substituted product. stackexchange.com In the case of this compound, the para position is already occupied by the butenol side chain. Therefore, electrophilic attack would be directed to the positions ortho to the tert-butyl group (positions 2 and 6 on the phenyl ring), despite the steric hindrance. For example, the nitration of t-butylbenzene yields a product mixture where the para isomer predominates, but a notable amount of the ortho product is still formed. stackexchange.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is generally controlled to give monosubstitution. libretexts.org

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is significantly less common than electrophilic substitution and requires specific conditions. libretexts.org The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate (a Meisenheimer complex). libretexts.org This mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group, which stabilize the anionic intermediate. libretexts.orgyoutube.com

The 4-tert-butylphenyl moiety of this compound lacks the necessary electron-withdrawing groups to facilitate a classical SNAr reaction. Both the tert-butyl and the alkyl alcohol side chains are electron-donating, making the ring electron-rich and thus unreactive towards nucleophiles under standard SNAr conditions. While other mechanisms for nucleophilic substitution exist, such as those involving benzyne intermediates under extremely basic conditions, they are generally less applicable to this type of substrate. youtube.com

Cross-coupling reactions are powerful, palladium-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For the 4-tert-butylphenyl moiety to participate in these reactions, it must first be functionalized with a suitable leaving group, such as a halide (I, Br) or a triflate (OTf). Assuming a precursor like 4-bromo-1-(4-tert-butylphenyl)-1-buten-4-ol is available, a variety of coupling reactions can be envisioned.

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide or triflate. wikipedia.org It is a versatile method, though a significant drawback is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org Research has demonstrated the successful use of aryl sulfonates, such as mesylates and tosylates, derived from 4-tert-butylphenol (B1678320) in Stille cross-coupling reactions. A catalyst system comprising Pd(OAc)₂, the bulky phosphine (B1218219) ligand XPhos, and CsF in t-BuOH was effective for coupling various aryl and heteroaryl stannanes. nih.gov This demonstrates the viability of the 4-tert-butylphenyl skeleton in such transformations.

Table 1: Examples of Stille Cross-Coupling with 4-tert-Butylphenyl Sulfonates nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron species (like a boronic acid or ester) with a halide or triflate. libretexts.orgtcichemicals.com It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. tcichemicals.comnih.gov The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org Electron-rich phosphine ligands are often employed to enhance catalyst reactivity, especially for less reactive aryl chlorides. libretexts.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide/triflate with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming substituted alkenes. taylorandfrancis.com Given that the title compound already contains an alkene, intramolecular Heck reactions could be a possibility for a suitably halogenated derivative, leading to cyclic structures.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide or triflate and is catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron or organotin counterparts, which can lead to faster reaction times. wikipedia.org The reaction is known for its high functional group tolerance and broad scope, allowing for the coupling of sp², and sp³ carbon centers. wikipedia.orgthermofisher.com

Cascade and Multi-Component Reaction Sequences

Cascade reactions (or tandem/domino reactions) and multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple chemical transformations occur in a single pot without isolating intermediates. mdpi.com These processes offer advantages in terms of atom economy, reduced waste, and streamlined synthesis. mdpi.com MCRs involve three or more reactants coming together in a single step to form a product that incorporates portions of all reactants. acs.org

The structure of this compound, featuring an aromatic ring, a secondary alcohol, and an alkene, presents multiple reactive sites that could potentially participate in such complex transformations.

For instance, multi-component reactions involving the coupling of aryl halides, alkenes, and aldehydes are known. A cobalt/chromium dual catalyst system has been used to couple aryl iodides, allenes, and various aldehydes to produce highly substituted homoallylic alcohols. beilstein-journals.org A derivative of this compound could conceivably act as a component in analogous reaction schemes.

Furthermore, recent advances have focused on radical-mediated multi-component reactions. One such method involves a deoxygenative, photoredox-catalyzed three-component reaction of alcohols, aryl alkenes, and cyanopyridines. acs.org In this process, the alcohol serves as a source of alkyl radicals, which then adds to the alkene, followed by a subsequent coupling step. acs.org The presence of both an alcohol and an aryl alkene within the same molecule suggests a potential for intramolecular variants or participation in intermolecular versions of such radical-mediated cascade processes. Similarly, multifunctionalization of alkenyl alcohols via relay processes has been developed to access diverse arylalkylamines. organic-chemistry.org

While specific cascade or MCRs involving this compound have not been explicitly reported, its functional group arrangement makes it a plausible substrate for investigation in such modern synthetic methodologies designed for the rapid construction of molecular complexity. rsc.org

Catalysis in the Chemistry of 4 4 Tert Butylphenyl 1 Buten 4 Ol

Transition Metal Catalysis

Palladium-Catalyzed Transformations

Palladium catalysts are well-established for their ability to mediate a variety of transformations involving allylic alcohols. One notable reaction is the oxidative rearrangement of tertiary allylic alcohols into β-disubstituted-α,β-unsaturated ketones (enones). This process typically occurs in a one-pot procedure involving a palladium(II) trifluoroacetate (B77799) (Pd(TFA)2) catalyst. The reaction proceeds through an initial 1,3-isomerization of the tertiary allylic alcohol to a secondary allylic alcohol, which is then oxidized to the corresponding enone. organic-chemistry.org The use of an aqueous solvent system and oxygen as the terminal oxidant makes this a relatively environmentally benign method. organic-chemistry.org

Palladium catalysts also facilitate the allylation of various nucleophiles using allylic alcohols as the allylating agents. For instance, the direct activation of the C-O bond in allylic alcohols by palladium complexes, often accelerated by a co-catalyst like titanium(IV) isopropoxide, allows for the efficient allylation of less nucleophilic anilines. nih.gov Furthermore, the carbonylation of allylic alcohols, catalyzed by palladium complexes, provides a route to valuable 3-butenoic acid derivatives. researchgate.net The efficiency and selectivity of these reactions are often influenced by factors such as the choice of ligands, promoters, and reaction conditions. researchgate.net

Table 1: Overview of Palladium-Catalyzed Transformations of Allylic Alcohols

| Transformation | Catalyst System | Key Features |

| Oxidative Rearrangement | Pd(TFA)₂ | One-pot conversion to enones. organic-chemistry.org |

| Allylation of Anilines | Pd complex / Ti(OPr-i)₄ | Direct activation of allylic C-O bond. nih.gov |

| Carbonylation | Pd complex | Synthesis of 3-butenoic acid derivatives. researchgate.net |

Gold-Catalyzed Activation and Cyclization Reactions

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the activation of alkynes and alkenes, enabling a variety of cyclization reactions. In the context of molecules structurally similar to 4-(4-tert-butylphenyl)-1-buten-4-ol, such as homopropargylic alcohols, gold catalysis can induce unusual silyl-migrative cyclizations. The use of bifunctional biphenyl-2-ylphosphine ligands has been shown to facilitate the cyclization of homopropargylic alcohols to form 3-silyl-4,5-dihydrofurans. sci-hub.se

Gold-catalyzed cycloisomerization reactions of enynols provide an efficient route to substituted furans and dihydrofurans under mild conditions. nih.gov These reactions proceed through the activation of the alkyne or alkene by the gold catalyst, followed by intramolecular nucleophilic attack by the hydroxyl group. The regioselectivity of these cyclizations can often be controlled by the substitution pattern of the substrate and the choice of the gold catalyst and ligands. beilstein-journals.org Additionally, gold catalysts can promote the rearrangement of propargylic alcohols and their derivatives. capes.gov.br

Table 2: Gold-Catalyzed Cyclization of Unsaturated Alcohols

| Substrate Type | Catalyst System | Product |

| Homopropargylic Alcohols | Au(I) with biphenyl-2-ylphosphine ligand | 3-Silyl-4,5-dihydrofurans. sci-hub.se |

| (Z)-2-en-4-yn-1-ols | Au(I) complex | Dihydrofurans and furans. nih.gov |

| Alk-4-yn-1-ones | Au(I) complex | Furans or 4H-pyrans. beilstein-journals.org |

Ruthenium-Catalyzed Processes

Ruthenium catalysts are renowned for their central role in olefin metathesis, a powerful carbon-carbon bond-forming reaction. sigmaaldrich.cnnih.govrsc.org The terminal double bond in this compound makes it a potential substrate for various metathesis reactions, such as ring-closing metathesis (RCM) if tethered to another olefin, or cross-metathesis (CM) with other alkenes. The development of well-defined ruthenium alkylidene complexes, often referred to as Grubbs catalysts, has significantly expanded the scope and functional group tolerance of olefin metathesis. nih.govresearchgate.net

Beyond metathesis, ruthenium complexes can catalyze a range of other transformations. While direct examples involving this compound are not prevalent in the literature, the principles of ruthenium catalysis suggest potential applications in areas such as transfer hydrogenation or redox isomerization, given the presence of the alcohol and alkene functionalities.

Table 3: Ruthenium-Catalyzed Olefin Metathesis Reactions

| Reaction Type | Catalyst | Description |

| Ring-Closing Metathesis (RCM) | Grubbs Catalysts | Intramolecular reaction to form cyclic olefins. sigmaaldrich.cn |

| Cross-Metathesis (CM) | Grubbs Catalysts | Intermolecular reaction between two different olefins. sigmaaldrich.cn |

| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium Complexes | Polymerization of cyclic olefins. nih.gov |

Copper-Catalyzed Reactions

Copper catalysis offers a versatile platform for the oxidation of allylic systems. The allylic C-H bonds in molecules like this compound are susceptible to oxidation in the presence of a copper catalyst and a suitable oxidant, such as tert-butyl hydroperoxide (TBHP) or tert-butyl peroxybenzoate. rsc.orgresearchgate.net These reactions can lead to the formation of allylic esters or ketones, depending on the reaction conditions and additives. organic-chemistry.orgpsu.edu For instance, the use of a copper-aluminum mixed oxide catalyst in the presence of a carboxylic acid and TBHP can yield the corresponding allylic ester. organic-chemistry.org

Photoinduced copper-catalyzed enantioselective allylic C(sp3)-H oxidation of acyclic alkenes has also been developed, offering a method to introduce functionality with high stereocontrol. dtu.dk These reactions often exhibit broad functional group tolerance. The mechanism of copper-catalyzed allylic oxidation can proceed through either homolytic or heterolytic pathways, depending on the specific catalyst system and reaction environment. rsc.org

Table 4: Copper-Catalyzed Allylic Oxidation

| Oxidant | Catalyst System | Product Type |

| tert-Butyl Hydroperoxide (TBHP) | Cu-Al Mixed Oxide | Allylic Esters/Ketones. organic-chemistry.org |

| tert-Butyl Peroxybenzoate | Cu(MeCN)₄PF₆ / Ligand (Photoinduced) | Allylic Esters (Enantioselective). dtu.dk |

| tert-Butyl Hydroperoxide (TBHP) | Copper Salts | Allylic Ketones/Peroxides. rsc.org |

Platinum-Catalyzed Hydrosilylation

Platinum catalysts are highly effective for the hydrosilylation of unsaturated bonds, including the terminal alkene of this compound. mdpi.comnih.gov This reaction involves the addition of a silicon-hydrogen bond across the double bond to form an organosilane. The regioselectivity of the hydrosilylation of unsaturated alcohols can be influenced by the steric and electronic properties of both the substrate and the platinum catalyst. qub.ac.uk For instance, the use of bulky phosphine (B1218219) ligands on the platinum center can direct the silyl (B83357) group to a specific position. qub.ac.uk

A common catalyst system for this transformation is a combination of platinum(II) chloride (PtCl₂) and a phosphine ligand like XPhos. rsc.org This system has been shown to be efficient for the hydrosilylation of a variety of propargylic and allylic alcohols, often with high yields and stereoselectivity. qub.ac.ukrsc.org The resulting vinylsilanes are versatile intermediates in organic synthesis. The use of certain Buchwald-type ligands can also influence the catalytic activity and stability of the platinum catalyst. researchgate.net

Table 5: Platinum-Catalyzed Hydrosilylation of Unsaturated Alcohols

| Catalyst System | Substrate Type | Key Features |

| PtCl₂ / XPhos | Propargylic/Allylic Alcohols | High yield and stereoselectivity. qub.ac.ukrsc.org |

| Pt(0) with bulky phosphine ligands | Unsaturated Alcohols | Control of regioselectivity. qub.ac.uk |

| Karstedt's catalyst with Buchwald-type ligands | Vinyl-terminated polysiloxanes | Increased pot-life of silicone compositions. researchgate.net |

Rhodium-Catalyzed Hydroformylation and Cycloadditions

Rhodium catalysts are preeminent in the hydroformylation of olefins, an industrially significant process that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. researchgate.net The terminal alkene in this compound is a suitable substrate for this transformation, which would lead to the formation of aldehydes. The regioselectivity of hydroformylation, yielding either the linear or branched aldehyde, can be controlled by the choice of rhodium precursor and, most importantly, the phosphine or phosphite (B83602) ligands employed. uva.nlresearchgate.net

The development of biphasic catalysis, where the rhodium catalyst is immobilized in a separate liquid phase, has addressed the challenge of catalyst recycling in homogeneous hydroformylation. researchgate.net While cycloaddition reactions are also a feature of rhodium catalysis, hydroformylation represents the most direct and well-established transformation for a terminal alkene like that in this compound.

Table 6: Rhodium-Catalyzed Hydroformylation of Olefins

| Catalyst System | Key Features |

| Rhodium complexes with phosphine/phosphite ligands | Control over linear vs. branched aldehyde products. uva.nlresearchgate.net |

| Biphasic Rhodium catalyst systems | Facilitates catalyst recycling. researchgate.net |

Organocatalysis and Metal-Free Catalysis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free alternative to traditional methods. The primary route to synthesizing this compound via organocatalysis involves the asymmetric allylation of 4-tert-butylbenzaldehyde (B1265539). This reaction typically employs a chiral organocatalyst to control the stereochemical outcome, leading to the formation of an enantioenriched product.

One of the most effective and widely studied approaches is the use of chiral primary amino acids or their derivatives as catalysts. organic-chemistry.orgacs.org These catalysts activate the aldehyde substrate by forming a transient enamine intermediate. acs.org This activation allows for the nucleophilic addition of an allyl donor, such as an allyl halide, to the aldehyde. For instance, a chiral primary amino acid can mediate the enantioselective α-allylation of aldehydes to produce chiral quaternary carbon stereocenters with high enantioselectivity. organic-chemistry.org The reaction often proceeds under mild, aqueous conditions, making it an environmentally benign process. organic-chemistry.org

Another significant class of organocatalysts for this transformation is chiral phosphoric acids. These Brønsted acids can activate allylboronates, facilitating their enantioselective addition to aldehydes. organic-chemistry.org This method is known for its high enantiocontrol across a broad range of aldehyde substrates. organic-chemistry.org The synthesis of homoallylic alcohols, such as this compound, can be achieved with high enantiomeric excess and diastereomeric ratios using this approach. organic-chemistry.org

The table below summarizes representative organocatalytic methods applicable to the synthesis of this compound from 4-tert-butylbenzaldehyde.

| Catalyst Type | Allyl Source | Key Features | Representative Aldehyde Substrates |

| Chiral Primary Amino Acid | Allyl Halide | Forms chiral quaternary carbon stereocenters; high enantioselectivity. organic-chemistry.org | α-Branched Aldehydes |

| Chiral Phosphoric Acid | Allylboronate | High enantiocontrol and diastereoselectivity. organic-chemistry.org | Aromatic and Aliphatic Aldehydes |

| C₂-Symmetric Dihydroxytetraphenylenes | Allylboronate | Effective for asymmetric allylboration of ketones under mild conditions. organic-chemistry.org | Ketones |

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis offers a highly selective and sustainable approach to chemical transformations, often operating under mild conditions with high enantioselectivity. The synthesis of chiral alcohols is a well-established application of biocatalysis, typically involving the use of whole microbial cells or isolated enzymes.

For the synthesis of this compound, the key biocatalytic transformation would be the asymmetric reduction of a corresponding ketone precursor or the direct asymmetric addition of an allyl group to 4-tert-butylbenzaldehyde. More commonly, enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms, including unconventional yeasts, are employed for the stereoselective reduction of prochiral ketones to furnish chiral secondary alcohols. mdpi.com These enzymes, which utilize nicotinamide (B372718) cofactors like NAD(P)H, can exhibit high substrate specificity and enantioselectivity, often governed by Prelog's rule to yield either the (R)- or (S)-enantiomer of the alcohol. mdpi.com

While the direct enzymatic allylation of aldehydes is less common, the biocatalytic reduction of the corresponding α,β-unsaturated ketone, 1-(4-tert-butylphenyl)but-2-en-1-one, could be a viable route. Ene-reductases (ERs) are capable of reducing C=C double bonds, which, if followed by a ketone reduction by an ADH, could produce the saturated alcohol. However, some yeasts have been reported to competitively reduce both C=C and C=O double bonds, potentially leading to a mixture of products including the desired allylic alcohol. mdpi.com

The use of whole-cell biocatalysts, such as various yeast strains, is often preferred as it circumvents the need for costly cofactor regeneration. mdpi.com Strains of Saccharomyces cerevisiae and other unconventional yeasts have demonstrated broad utility in the stereoselective reduction of carbonyl compounds. mdpi.com

The table below outlines potential biocatalytic approaches for the synthesis of this compound.

| Biocatalyst Type | Transformation | Key Features | Potential Substrate |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of a ketone | High enantioselectivity for producing chiral alcohols; requires cofactor regeneration. mdpi.com | 1-(4-tert-Butylphenyl)but-2-en-1-one |

| Whole Yeast Cells (e.g., S. cerevisiae) | Stereoselective carbonyl reduction | In situ cofactor regeneration; may contain multiple enzymes leading to side products. mdpi.com | 1-(4-tert-Butylphenyl)but-2-en-1-one |

| Ene-Reductases (ERs) and ADHs | Concurrent or sequential reduction of C=C and C=O bonds | Can produce saturated ketones or alcohols; selectivity can be an issue. mdpi.com | 1-(4-tert-Butylphenyl)but-2-en-1-one |

Mechanistic Investigations and Reaction Pathway Elucidation

Experimental Mechanistic Studies

Experimental studies provide tangible evidence of reaction pathways, including the rates of reaction, the fate of atoms through bond cleavage and formation, and the direct observation of transient species.

While specific kinetic data for the synthesis of 4-(4-tert-butylphenyl)-1-buten-4-ol is not extensively documented in publicly available literature, kinetic analyses of similar reactions, such as the allylation of benzaldehyde (B42025) derivatives, offer valuable insights. These studies typically reveal that the reaction order with respect to the aldehyde and the allylating agent can vary depending on the specific reagents and conditions used. The rate of formation of the product alcohol is monitored over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the reaction's kinetic parameters.

| Parameter | Typical Observation in Allylation of Benzaldehydes |

| Reaction Order | Often first-order in both aldehyde and allylating reagent. |

| Rate Constant (k) | Dependent on solvent, temperature, and nature of the metal in the allylating agent. |

| Activation Energy (Ea) | Influenced by the steric and electronic properties of the aldehyde's substituents. |

This table presents generalized data for analogous reactions due to the absence of specific kinetic data for this compound.

Isotopic labeling is a powerful technique for tracing the pathways of atoms during a chemical reaction. scripps.edutaylorandfrancis.com In the synthesis of this compound, labeling the carbonyl oxygen of 4-tert-butylbenzaldehyde (B1265539) with ¹⁸O would be expected to result in the ¹⁸O isotope being incorporated into the hydroxyl group of the final product. Similarly, deuterium (B1214612) labeling of the allylating agent can elucidate the regioselectivity of the addition and any potential isomerization processes. Such studies are instrumental in confirming the nucleophilic addition mechanism and tracking the formation of new carbon-carbon and carbon-oxygen bonds. nih.gov

The reaction to form this compound proceeds through transient intermediates that are often challenging to isolate and characterize due to their high reactivity and short lifetimes. nih.gov In the context of allylation reactions using Grignard or organolithium reagents, the primary reactive intermediate is the metal alkoxide formed after the nucleophilic addition of the allyl group to the carbonyl carbon of 4-tert-butylbenzaldehyde. Spectroscopic techniques such as low-temperature NMR and in-situ IR spectroscopy can sometimes be employed to observe these intermediates. While direct characterization of intermediates in the synthesis of this specific alcohol is not widely reported, studies on similar systems have provided evidence for their existence and structure. documentsdelivered.com

Computational Chemistry and Theoretical Studies

Computational methods provide a molecular-level understanding of reaction mechanisms, complementing experimental findings by modeling electronic structures and energy landscapes.

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of organic reactions. For the formation of this compound, DFT calculations can model the electronic structure of the reactants, transition states, and products. These calculations help in understanding the charge distribution, molecular orbital interactions, and the role of the tert-butyl group in influencing the reactivity of the aromatic ring and the carbonyl group. While specific DFT studies on this compound are not readily found, related computational work on the addition of allyl nucleophiles to substituted benzaldehydes provides a theoretical framework.

| Computational Parameter | Typical Findings for Allylation of Substituted Benzaldehydes |

| Mulliken Atomic Charges | Increased positive charge on the carbonyl carbon of the aldehyde, enhancing susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The interaction between the HOMO of the allylating agent and the LUMO of the aldehyde is the key orbital interaction driving the reaction. |

| Electron Density Distribution | The tert-butyl group, being an electron-donating group, can slightly influence the electron density on the phenyl ring. |

This table is based on general findings from DFT studies on similar aldehyde allylation reactions.

A crucial aspect of computational studies is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. For the synthesis of this compound, transition state analysis via DFT can elucidate the geometry of the activated complex. The energy profile of the reaction, mapping the potential energy as the reactants are converted to products, can be constructed. This profile reveals the activation energy barriers for different possible pathways, such as a six-membered ring transition state for allylation reactions involving certain metals. These theoretical models are invaluable for predicting the stereochemical outcome and understanding the factors that control the reaction rate.

Prediction of Regioselectivity and Stereoselectivity

The synthesis of this compound typically proceeds via the nucleophilic addition of an allyl organometallic reagent to 4-tert-butylbenzaldehyde. The regioselectivity and stereoselectivity of this transformation are critical aspects that dictate the structure of the final product.

Regioselectivity: In the context of the formation of this compound, the primary regioselective challenge is the 1,2-addition of the allyl nucleophile to the carbonyl group of 4-tert-butylbenzaldehyde, as opposed to other potential side reactions. The reaction between an allylmagnesium reagent and an aromatic aldehyde like 4-tert-butylbenzaldehyde is expected to proceed with high regioselectivity for the carbonyl carbon. nih.gov The magnesium-mediated Barbier-Grignard type allylation of aromatic aldehydes has been shown to be highly effective. nih.gov The inherent reactivity of the aldehyde functional group, enhanced by the electron-donating nature of the 4-tert-butylphenyl group, strongly favors the direct attack of the nucleophilic allyl group at the carbonyl carbon.

Stereoselectivity: The addition of an allyl nucleophile to the prochiral carbonyl carbon of 4-tert-butylbenzaldehyde creates a new stereocenter, resulting in a racemic mixture of (R)- and (S)-4-(4-tert-Butylphenyl)-1-buten-4-ol unless a chiral catalyst or auxiliary is employed. The stereochemical outcome can be influenced by several factors, including the nature of the allylating agent and the reaction conditions. For instance, the use of chiral Lewis acids in catalytic enantioselective allylations can direct the approach of the nucleophile to one face of the aldehyde, leading to the preferential formation of one enantiomer. acs.org

The Felkin-Anh model is often used to predict the stereoselectivity of nucleophilic additions to chiral aldehydes, but for an achiral aldehyde like 4-tert-butylbenzaldehyde, it is the facial selectivity of the nucleophilic attack that determines the enantiomeric composition of the product. Without a chiral influence, the transition states leading to the two enantiomers are energetically equivalent, resulting in a racemic mixture.

| Factor | Influence on Selectivity | Expected Outcome for this compound Synthesis |

| Substrate | The electronic and steric properties of the aldehyde. | The bulky tert-butyl group may have a minor influence on the approach trajectory of the nucleophile, but in the absence of other chiral elements, no significant stereoselectivity is expected. |

| Allylating Agent | The metal counterion and ligands of the organometallic reagent. | Simple allyl Grignard or organolithium reagents typically do not induce stereoselectivity. Chiral ligands on the metal can lead to high enantioselectivity. acs.org |

| Catalyst | The use of a chiral Lewis or Brønsted acid. | A chiral catalyst can create a chiral environment around the carbonyl group, leading to an enantiomerically enriched product. acs.org |

| Solvent/Additives | The polarity and coordinating ability of the solvent. | Can influence the aggregation state and reactivity of the organometallic reagent, which may have a subtle effect on stereoselectivity. |

Investigation of Electronic Properties and Stability of Intermediates

The primary intermediate is the metal alkoxide formed upon the addition of the allyl nucleophile to the carbonyl carbon of 4-tert-butylbenzaldehyde. The stability of this intermediate is influenced by the nature of the metal cation and the substituents on the aromatic ring.

In the case of 4-tert-butylbenzaldehyde, the 4-tert-butyl group plays a significant role in stabilizing the key intermediates. This bulky alkyl group is a weak electron-donating group through induction and hyperconjugation. This electron-donating nature can influence the stability of any transient positive charge that might develop on the benzylic carbon during the reaction.

Should the reaction proceed through a pathway involving a carbocationic intermediate, for instance under certain Lewis acidic conditions, the 4-tert-butyl group would significantly stabilize such a species. The stability of carbocations generally increases with the number of alkyl substituents on the carbon atom bearing the positive charge.

| Intermediate | Description | Role of the 4-tert-Butyl Group |

| Initial Aldehyde-Lewis Acid Adduct | The carbonyl oxygen of 4-tert-butylbenzaldehyde coordinates to a Lewis acid (e.g., the magnesium of a Grignard reagent). | The electron-donating tert-butyl group increases the electron density on the carbonyl oxygen, enhancing its basicity and ability to coordinate to the Lewis acid. |

| Metal Alkoxide Intermediate | Formed after the nucleophilic attack of the allyl group on the carbonyl carbon. | The electron-donating effect of the tert-butyl group provides some stabilization to the newly formed alkoxide. |

| Potential Carbocationic Species | May form under strongly acidic conditions or with specific catalysts. | The tert-butyl group would strongly stabilize a benzylic carbocation through its electron-donating inductive and hyperconjugative effects. |

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of similar reactions, such as the allylation of other aromatic aldehydes. nih.govnih.gov These studies can provide valuable insights into the transition state geometries and the electronic structures of intermediates, further elucidating the reaction pathway.

Spectroscopic Characterization and Advanced Structural Elucidation of 4 4 Tert Butylphenyl 1 Buten 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 4-(4-tert-butylphenyl)-1-buten-4-ol, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign proton (¹H) and carbon (¹³C) signals and to understand the molecule's conformation.

In a typical ¹H NMR spectrum, the aromatic protons of the tert-butylphenyl group appear as distinct signals, while the protons of the butenol (B1619263) side chain exhibit characteristic shifts and coupling patterns. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration. spectrabase.comchemicalbook.com The tert-butyl group gives rise to a strong singlet signal. spectrabase.comchemicalbook.com

¹³C NMR spectroscopy provides information on the carbon skeleton. hmdb.cachemicalbook.com The signals for the aromatic carbons, the vinylic carbons, the carbon bearing the hydroxyl group, and the tert-butyl carbons can be clearly distinguished. hmdb.cachemicalbook.com The chemical shifts are influenced by the electronic effects of the substituents.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal proton-proton coupling relationships, helping to trace the spin systems within the butenol chain and the aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on their attached protons. More advanced techniques can also provide insight into the molecule's preferred conformation in solution. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (ortho to -CH(OH)) | 7.30 - 7.40 |

| Aromatic (meta to -CH(OH)) | 7.15 - 7.25 |

| -CH(OH)- | 4.70 - 4.80 |

| -CH=CH₂ | 5.80 - 5.95 |

| =CH₂ (trans) | 5.20 - 5.30 |

| =CH₂ (cis) | 5.05 - 5.15 |

| -CH₂- | 2.40 - 2.50 |

| -C(CH₃)₃ | 1.31 |

| -OH | Variable |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-OH) | 143 - 145 |

| Aromatic (C-tert-butyl) | 149 - 151 |

| Aromatic (CH, ortho) | 125 - 127 |

| Aromatic (CH, meta) | 125 - 127 |

| -CH(OH)- | 73 - 75 |

| -CH=CH₂ | 141 - 143 |

| =CH₂ | 114 - 116 |

| -CH₂- | 43 - 45 |

| -C(CH₃)₃ | 34 - 35 |

| -C(CH₃)₃ | 31 - 32 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (e.g., MALDI-TOF for molecular weight and fragmentation analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. wikipedia.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly useful for analyzing a wide range of compounds, including those that are nonpolar and aprotic. nih.govresearchgate.net

For this compound, MALDI-TOF MS would provide the accurate molecular weight of the compound. A common matrix used for such analyses is 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB). nih.govnih.govnist.govsigmaaldrich.com

Fragmentation patterns observed in mass spectrometry offer valuable clues about the molecule's structure. wikipedia.orglibretexts.org For allylic alcohols like this compound, common fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. libretexts.org

Dehydration: Loss of a water molecule (18 amu). libretexts.org

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds, which can be relevant for derivatives or rearrangement products. libretexts.orgdocbrown.info

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 204 | [M]⁺ (Molecular Ion) | Ionization |

| 186 | [M - H₂O]⁺ | Dehydration |

| 147 | [M - C₄H₉]⁺ | Loss of tert-butyl group |

| 133 | [C₁₀H₁₃]⁺ | Loss of hydroxyl and methyl |

| 105 | [C₇H₅O]⁺ | Cleavage of butenyl chain |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While obtaining a suitable single crystal of this compound might be challenging, if successful, the technique would offer an unambiguous three-dimensional structure.

The analysis would detail the conformation of the butenol side chain relative to the phenyl ring. It would also elucidate the hydrogen bonding networks formed by the hydroxyl groups, which play a crucial role in the crystal packing. Comparisons with crystal structures of similar molecules, such as tert-butanol (B103910) and other phenyl-substituted alcohols, can provide insights into expected structural motifs. researchgate.net For instance, the crystal structure of phase II of tertiary butyl alcohol reveals the formation of hexameric rings through hydrogen bonding. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. libretexts.orgsmu.edu These techniques are excellent for identifying functional groups and can also provide information about molecular conformation.

For this compound, the IR spectrum would show characteristic absorption bands:

A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding. researchgate.net

C-H stretching vibrations for the aromatic ring and the alkyl/alkenyl parts of the molecule.

A C=C stretching vibration for the vinyl group.

C-O stretching vibration for the alcohol.

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C=C bond in the butenyl chain. Conformational changes in the molecule can lead to shifts in the vibrational frequencies, which can be studied to understand the molecule's flexibility. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| -OH | O-H stretch | 3200 - 3600 (broad) | IR |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| Alkenyl C-H | =C-H stretch | 3000 - 3100 | IR, Raman |

| Alkyl C-H | C-H stretch | 2850 - 3000 | IR, Raman |

| C=C | C=C stretch | 1640 - 1680 | IR, Raman |

| Aromatic C=C | C=C stretch | 1450 - 1600 | IR, Raman |

| C-O | C-O stretch | 1000 - 1260 | IR |

Electronic Spectroscopy (UV-Vis, MCD) for Electronic Transitions and Optical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and Magnetic Circular Dichroism (MCD) spectroscopy, provides information about the electronic transitions within a molecule. bartleby.comlibretexts.orgyoutube.com

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic ring. bartleby.comssbodisha.ac.in The presence of the butenyl group and the hydroxyl group can cause slight shifts in the absorption maxima compared to unsubstituted benzene. The electronic transitions in styrenic compounds, which have a similar conjugated system, have been studied and can provide a basis for comparison. researchgate.net

Magnetic Circular Dichroism (MCD) is a powerful technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. creative-biostructure.comwikipedia.orgnih.gov MCD can be used to study both chiral and achiral systems, providing detailed information about electronic transitions, including those that may be weak or overlapping in the conventional UV-Vis spectrum. creative-biostructure.comwikipedia.org For this compound, MCD could help to resolve and assign the electronic transitions of the aromatic chromophore. researchgate.net While the molecule itself is chiral, MCD does not require chirality and can provide insights into the electronic structure of the aromatic π-system. creative-biostructure.comnih.gov

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Approximate λmax (nm) | Chromophore |

| π → π | ~200 - 220 | Benzene Ring |

| π → π | ~250 - 270 | Benzene Ring (fine structure) |

| n → σ* | < 200 | -OH group |

Design and Synthesis of Derivatives and Analogues of 4 4 Tert Butylphenyl 1 Buten 4 Ol

Structural Modifications at the Buten-4-ol Chain for Modulated Reactivity

Modifications to the buten-4-ol chain of 4-(4-tert-butylphenyl)-1-buten-4-ol are pivotal for fine-tuning the molecule's reactivity and enabling diverse downstream chemical transformations. Key areas of investigation include isomerization, oxidation, and substitution reactions, which alter the position and nature of the functional groups within this chain.

A significant transformation in this context is the acid-catalyzed allyl-transfer reaction, which can interconvert homoallylic alcohol isomers. For instance, γ-adducts of homoallylic alcohols can be transformed into their corresponding α-adducts. This stereoselective process proceeds through a six-membered cyclic transition state, ensuring the transfer of optical purity from the starting material to the product. organic-chemistry.org This methodology allows for the strategic repositioning of the hydroxyl group and the double bond within the buten-4-ol chain of analogues of this compound, thereby influencing their subsequent reactivity in cyclization or addition reactions.

The reactivity of the buten-4-ol chain is also influenced by the nature of the substituents on the double bond and the carbinol carbon. Research on related homoallylic alcohols has shown that the electronic properties of the α-aryl substituent are significant. While both electron-donating and electron-withdrawing groups are tolerated, higher yields in certain allylation reactions have been observed with π-conjugating or electron-withdrawing substituents.

The following table summarizes potential structural modifications at the buten-4-ol chain and their expected impact on reactivity:

| Modification | Reagents/Conditions | Expected Impact on Reactivity |

| Isomerization of double bond | Acid catalysis (e.g., TsOH) | Alters the position of the double bond, influencing subsequent cyclization pathways. |

| Oxidation of alcohol | PCC, DMP, Swern oxidation | Converts the alcohol to a ketone or aldehyde, enabling further nucleophilic additions or condensation reactions. |

| Epoxidation of double bond | m-CPBA, H₂O₂ | Forms an epoxide ring, a versatile intermediate for ring-opening reactions with various nucleophiles. |

| Dihydroxylation of double bond | OsO₄, KMnO₄ | Creates a diol, increasing hydrophilicity and providing sites for further functionalization. |

| Substitution of hydroxyl group | Mitsunobu reaction, Appel reaction | Replaces the hydroxyl group with other functionalities (e.g., esters, halides), altering the molecule's electronic and steric properties. |

These modifications provide a toolbox for chemists to rationally design and synthesize derivatives of this compound with precisely controlled reactivity profiles, opening avenues for the development of new chemical entities.

Systematic Variation of the 4-tert-Butylphenyl Substituent

Systematic variation of the 4-tert-butylphenyl group in this compound is a key strategy to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity. The bulky tert-butyl group imparts specific solubility characteristics and can sterically hinder certain reactions. Replacing or modifying this group allows for a systematic exploration of structure-activity relationships.

One approach involves the synthesis of analogues with different alkyl or aryl substituents at the para position of the phenyl ring. The synthesis of such analogues can be achieved by employing appropriately substituted starting materials in the initial synthetic sequence. For example, the reaction of a Grignard reagent derived from an appropriately substituted aryl halide with acrolein would yield the desired homoallylic alcohol.

The electronic nature of the substituent at the para position can significantly impact the reactivity of the molecule. For instance, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) can enhance the electrophilicity of the aromatic ring and influence the stability of reaction intermediates. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can increase the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions and potentially influencing the properties of resulting metal complexes.

The following table illustrates a range of possible variations of the 4-tert-butylphenyl substituent and the potential impact on the properties of the resulting analogues:

| R-Group at para-position | Synthetic Precursor | Potential Impact on Properties |

| -H | Phenylmagnesium bromide | Baseline for comparison of electronic and steric effects. |

| -OCH₃ | 4-Methoxyphenylmagnesium bromide | Increased electron-donating character, potentially enhancing reactivity in electrophilic substitutions. |

| -Cl | 4-Chlorophenylmagnesium bromide | Electron-withdrawing group, may influence the acidity of the hydroxyl group. |

| -CF₃ | 4-(Trifluoromethyl)phenylmagnesium bromide | Strong electron-withdrawing group, can significantly alter electronic properties and reactivity. |

| -Ph | (1,1'-Biphenyl)-4-ylmagnesium bromide | Increased steric bulk and extended π-system, potentially leading to different solid-state packing and photophysical properties. |

Synthesis of Complex Heterocyclic Scaffolds Incorporating the Core Structure

The core structure of this compound serves as a valuable starting point for the synthesis of a variety of complex heterocyclic scaffolds. The presence of both a hydroxyl group and a double bond within the buten-4-ol chain provides multiple reactive sites for intramolecular cyclization reactions, leading to the formation of diverse ring systems. These heterocyclic derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science.

One common strategy for the synthesis of heterocyclic compounds from homoallylic alcohols involves acid-catalyzed cyclization. For example, treatment of 4-aryl-1-buten-4-ols with a strong acid can induce an intramolecular Friedel-Crafts-type reaction, leading to the formation of substituted tetralin derivatives. The nature of the substituent on the aromatic ring can influence the ease and regioselectivity of this cyclization.

Palladium-catalyzed reactions also offer a powerful tool for the construction of heterocyclic systems from these precursors. For instance, intramolecular Heck reactions can be employed to form carbon-carbon bonds, leading to the synthesis of various carbocyclic and heterocyclic ring systems. The choice of catalyst, ligand, and reaction conditions can be tailored to control the stereochemical outcome of the cyclization.

Furthermore, the double bond in the buten-4-ol chain can participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable diene could lead to the formation of a six-membered ring fused to the existing structure.

A notable example of synthesizing a heterocyclic scaffold from a related precursor involves the synthesis of 4-(4-tert-butylphenyl)-3,5-di-2-pyridyl-4H-1,2,4-triazole. researchgate.net While not directly starting from this compound, this demonstrates the utility of the 4-tert-butylphenyl moiety in the construction of complex heterocyclic systems. The synthesis of such triazoles and other heterocycles often involves multi-step sequences where the buten-4-ol functionality would first be transformed into a more suitable precursor for the desired cyclization.

The following table provides examples of heterocyclic scaffolds that could potentially be synthesized from this compound or its derivatives, along with the general synthetic strategies.

| Heterocyclic Scaffold | General Synthetic Strategy | Potential Precursor Derivative |

| Tetrahydrofuran (B95107) derivative | Acid-catalyzed intramolecular etherification | 4-(4-tert-Butylphenyl)-1,4-butanediol |

| Tetralin derivative | Acid-catalyzed intramolecular Friedel-Crafts alkylation | This compound |

| Pyrrolidine derivative | Intramolecular aminomercuration-demercuration | 4-(4-tert-Butylphenyl)-1-buten-4-amine |

| Dihydropyran derivative | Intramolecular hetero-Diels-Alder reaction | Derivative with a conjugated diene system |

| 1,2,4-Triazole derivative | Multi-step synthesis involving formation of a hydrazide or related intermediate | 4-(4-tert-Butylphenyl)butanoic acid derivative |

The versatility of the this compound core structure, combined with the diverse array of modern synthetic methodologies, provides a rich platform for the generation of novel and complex heterocyclic molecules with a wide range of potential applications.

Advanced Applications and Functional Materials Derived from 4 4 Tert Butylphenyl 1 Buten 4 Ol

Utilization as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, "building blocks" are foundational molecules that provide specific structural and functional features for constructing more complex molecular targets. sigmaaldrich.com 4-(4-tert-Butylphenyl)-1-buten-4-ol is a prime example of such a building block, offering multiple reactive sites that can be addressed with high selectivity.

The principal functional groups—the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the aromatic ring—can each participate in a wide array of chemical transformations. The hydroxyl group can undergo oxidation to form the corresponding ketone, 4-(4-tert-butylphenyl)-1-buten-4-one. It can also be converted into ethers or esters, or serve as a directing group in stereoselective reactions. The terminal alkene is susceptible to a variety of addition reactions, including hydrogenation to yield the saturated analog, 4-(4-tert-butylphenyl)-1-butanol, as well as hydrohalogenation, hydration, and epoxidation.

The bulky tert-butyl group on the phenyl ring provides significant steric hindrance. This feature is not a limitation but rather an advantage in synthetic design, as it can influence the regioselectivity and stereoselectivity of reactions at adjacent positions or on the side chain. For instance, in reactions involving the aromatic ring, the tert-butyl group directs electrophilic substitution primarily to the ortho position relative to itself.

Research on analogous structures provides insight into its potential. For example, the synthesis of complex heterocyclic systems like 4H-chromenes has been demonstrated using 4-tert-butylphenol (B1678320) as a key starting material in condensation reactions. researchgate.net This suggests that this compound could be a precursor for novel, highly substituted heterocyclic compounds with potential applications in medicinal chemistry or materials science.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Reagents and Conditions | Potential Product |

| Hydroxyl Group | Oxidation | PCC, DMP, or Swern oxidation | 4-(4-tert-Butylphenyl)-1-buten-4-one |

| Etherification | Williamson ether synthesis (e.g., NaH, Alkyl Halide) | Alkyl ether derivative | |

| Esterification | Fischer esterification (Acid, Alcohol) or Acyl Chloride/Pyridine | Ester derivative | |

| Alkene Group | Hydrogenation | H₂, Pd/C | 4-(4-tert-Butylphenyl)-butan-4-ol |

| Epoxidation | m-CPBA, H₂O₂ | 2-(2-(4-tert-butylphenyl)oxiran-2-yl)ethanol | |

| Hydroformylation | CO, H₂, Rh/Co catalyst | Aldehyde derivatives | |

| Aromatic Ring | Electrophilic Substitution | e.g., Br₂, FeBr₃ | Bromo-substituted derivatives |

Incorporation into Ligand Architectures for Catalysis

The design of ligands is central to the advancement of homogeneous catalysis, where the ligand's electronic and steric properties dictate the activity, selectivity, and stability of the metal catalyst. The molecular structure of this compound is exceptionally well-suited for its incorporation into sophisticated ligand frameworks.

The hydroxyl group is a convenient anchor point for creating phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) functionalities. By converting the alcohol to a leaving group (e.g., a tosylate or halide), nucleophilic substitution can be employed to introduce phosphorus or nitrogen-containing moieties. The resulting ligands would position the coordinating atom in proximity to the bulky tert-butylphenyl group. This steric bulk is highly desirable in catalysis as it can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity in asymmetric reactions.